molecular formula C16H11F3N4 B1412677 4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088942-47-4

4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No. B1412677
CAS RN: 2088942-47-4
M. Wt: 316.28 g/mol
InChI Key: SKVRKJZHVAAIQM-UHFFFAOYSA-N
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Description

The compound “4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. It contains a pyrimidine ring attached to a pyridine ring, which is further attached to a phenyl ring. The phenyl ring carries a trifluoromethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring attached to a pyridine ring, which is further attached to a phenyl ring. The phenyl ring carries a trifluoromethyl group .

Scientific Research Applications

Antineoplastic Applications

4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine, known as flumatinib, is a novel antineoplastic tyrosine kinase inhibitor. It's primarily studied for the treatment of chronic myelogenous leukemia (CML). Research focused on identifying the metabolites of flumatinib in CML patients to understand its metabolic pathways in humans after oral administration. The drug is predominantly metabolized through amide bond cleavage, forming a carboxylic acid and an amine. Electron-withdrawing groups like trifluoromethyl and pyridine in its structure facilitate this cleavage process, highlighting its unique metabolic pathway compared to related drugs (Gong et al., 2010).

Chelation and Crystal Engineering

The structure of this compound resembles 2,2′-bipyridine, enabling it to chelate metals. This property is crucial in forming cationic chelates with metals like Ag(I), which are fundamental in generating structures held together by multiple coordinative interactions and hydrogen bonds. These structures are vital in crystal engineering, where the molecule's ability to engage in hydrogen bonding patterns significantly influences the resulting crystal structures (Duong et al., 2011).

Histamine H4 Receptor Ligand and Anti-inflammatory Applications

A series of 2-aminopyrimidines, including this compound, was synthesized as ligands for the histamine H4 receptor (H4R). These ligands, through structural optimization, showed potent in vitro activities and acted as anti-inflammatory agents in animal models. The study emphasized the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Synthesis of Nilotinib

The compound is also involved in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. The synthesis process features a series of reactions including condensation, hydrolysis, and amidation, highlighting the compound's role as an intermediate in creating pharmacologically active molecules (Yankun et al., 2011).

properties

IUPAC Name

4-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)12-3-1-2-10(8-12)13-5-4-11(9-22-13)14-6-7-21-15(20)23-14/h1-9H,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRKJZHVAAIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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